molecular formula C11H10ClNO B1492949 4-Chloro-8-methoxy-3-methylquinoline CAS No. 39593-11-8

4-Chloro-8-methoxy-3-methylquinoline

Cat. No.: B1492949
CAS No.: 39593-11-8
M. Wt: 207.65 g/mol
InChI Key: UBQXDVNXLJEVKN-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-3-methylquinoline (CAS 39593-11-8) is a high-purity quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H10ClNO and a molecular weight of 207.66 g/mol, this compound is characterized by a chloro group at position 4, a methoxy group at position 8, and a methyl group at position 3 of the quinoline ring system . This specific substitution pattern confers unique physicochemical properties, making it a valuable building block (synthon) for the synthesis of more complex molecules. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers utilize this compound and its derivatives primarily in the development of potential anticancer agents. Quinoline-based compounds have demonstrated cytotoxicity through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, the structural framework of this compound is analogous to other bioactive quinolines that have shown antimicrobial, antifungal, and kinase-inhibitory activities, suggesting broad utility in early-stage investigative research . Safety Information: This product is classified with the signal word "Warning" and may cause skin and serious eye irritation, as well as respiratory irritation . Please consult the Safety Data Sheet (SDS) before use. Attention: This product is intended for research and further manufacturing applications only. It is strictly not for human or veterinary use.

Properties

IUPAC Name

4-chloro-8-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQXDVNXLJEVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Anilines and β-Ketoesters

One common approach to quinoline derivatives involves the cyclization of substituted anilines with β-ketoesters or β-diketones under acidic or thermal conditions. This method, related to the Conrad-Limpach synthesis, can be adapted to introduce methoxy and methyl groups at desired positions before chlorination.

  • Reaction Conditions: Heating substituted anilines with β-ketoesters at elevated temperatures (around 423 K) in the presence of acid catalysts.
  • Yield: Typically moderate to good (50–70%), depending on substituent effects and reaction optimization.

Chlorination Using Phosphorus Oxychloride (POCl₃)

Industrial Production Considerations

For large-scale synthesis, the above methods are optimized to improve yield, purity, and cost-effectiveness. Key industrial strategies include:

Comparative Analysis of Synthetic Methods

Method Key Reaction Conditions Yield (%) Comments
Conrad-Limpach Cyclization 423 K, acid catalyst 50–60 Effective for quinoline core formation
POCl₃ Chlorination Reflux 6–8 h, excess POCl₃, 353–363 K ~70 Efficient chlorination at 4-position
Nucleophilic Methoxylation NaH base, DMF solvent, room temperature to heat 60–75 Selective substitution at 8-position
Methylation (Alkylation) Methyl iodide or dimethyl sulfate, base 65–75 Introduces methyl group at 3-position

Detailed Research Findings and Notes

  • Substitution Reactions: The chloro substituent at the 4-position is reactive towards nucleophiles, allowing further functionalization if needed. Sodium azide or hydrazine derivatives can substitute the chlorine under controlled conditions.

  • Oxidation/Reduction: The quinoline core can undergo redox reactions to form derivatives such as quinoline N-oxides, which may serve as intermediates in further synthesis.

  • Regioselectivity: The methoxy group strongly activates the quinoline ring via resonance, directing electrophilic substitutions primarily to the 5- and 7-positions, which must be considered during synthesis planning.

  • Characterization: Conflicting spectral data (NMR, MS) during synthesis can be resolved by crystallographic techniques such as single-crystal X-ray diffraction, confirming the molecular structure and substituent positions.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
Cyclization Condensation Substituted aniline + β-ketoester, heat Quinoline core formation
Chlorination Electrophilic substitution POCl₃, reflux, 6–8 h Introduction of 4-chloro group
Methoxylation Nucleophilic substitution NaH, methanol/DMF, mild heating 8-methoxy substitution
Methylation Alkylation Methyl iodide/dimethyl sulfate, base 3-methyl substitution

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methoxy-3-methylquinoline undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

  • Substitution: Substitution reactions at the chlorine and methoxy positions can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, such as 4-Chloro-8-methoxy-3-methylquinone.

  • Reduction Products: Dihydroquinoline derivatives, such as 4-Chloro-8-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline.

  • Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

4-Chloro-8-methoxy-3-methylquinoline has been investigated for various biological activities, which are summarized below:

Antimicrobial Activity:
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .

Anticancer Potential:
Studies have explored the compound's potential as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Industrial Applications

Dyes and Pigments:
Due to its unique chemical structure, this compound is utilized in the development of dyes and pigments in various industrial applications. Its stability and reactivity make it suitable for creating vibrant colors in textiles and coatings.

Pharmaceutical Development:
The compound serves as a building block for synthesizing more complex quinoline derivatives that may have enhanced biological properties. The incorporation of chlorine and methoxy groups can significantly influence the pharmacological profile of these derivatives .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study: A study reported that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at low micromolar concentrations, indicating strong antibacterial activity .
  • Anticancer Activity Evaluation: Another research highlighted the compound's ability to induce apoptosis in specific cancer cell lines, showcasing its potential as a therapeutic agent against cancer .
  • Industrial Application Case: The use of this compound in dye manufacturing was explored, illustrating how its chemical properties contribute to color stability and vibrancy in products.

Mechanism of Action

The mechanism by which 4-Chloro-8-methoxy-3-methylquinoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 4-Chloro-8-methoxy-3-methylquinoline and structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Applications Reference ID
This compound 4-Cl, 8-OCH₃, 3-CH₃ C₁₁H₁₀ClNO Not reported Hypothesized antimicrobial activity
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ C₁₁H₁₀ClNO₂ 130–131 Planar structure; intramolecular C–H⋯Cl interactions; potential kinase inhibitor
2-Chloro-8-methoxyquinoline-3-carbaldehyde 2-Cl, 8-OCH₃, 3-CHO C₁₁H₈ClNO₂ Not reported Reactive aldehyde group for hydrazone and azetidinone synthesis
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline 2-Cl, 8-CH₃, 3-CH₂-C₆H₄-OCH₃ C₁₉H₁₈ClN₂O Not reported Antimalarial lead compound; twisted dihedral angle (70.22°) between rings
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 8-Cl, 2-C₆H₄-OCH₃, 4-COCl C₁₇H₁₁Cl₂NO₂ Not reported Reactive acyl chloride intermediate for peptide coupling

Substituent Position and Reactivity

  • Chloro Group Position : The 4-chloro substituent in the target compound contrasts with 2-chloro derivatives (e.g., ). Chlorine at position 4 may reduce steric hindrance compared to position 2, facilitating nucleophilic substitution reactions .
  • Methoxy Group Effects : Methoxy groups at positions 6,7 () or 8 (target compound) influence electron density. The 8-OCH₃ group in the target compound may enhance solubility in polar solvents compared to 6,7-dimethoxy analogs .
  • Methyl vs. Aldehyde Functionality : The 3-methyl group in the target compound offers stability, whereas 3-carbaldehyde derivatives () are reactive toward nucleophiles, enabling further functionalization .

Crystallographic and Structural Insights

  • Intermolecular Interactions: Intramolecular C–H⋯Cl hydrogen bonds in 4-Chloro-6,7-dimethoxyquinoline stabilize its crystal lattice, a feature absent in the target compound due to differing substituent positions .

Biological Activity

4-Chloro-8-methoxy-3-methylquinoline is a quinoline derivative notable for its unique chemical structure, which includes a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 3rd position. This compound has garnered attention in various fields such as medicinal chemistry, biology, and industrial applications due to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic flux and influencing cellular processes. The compound's ability to modulate cell signaling pathways and gene expression is crucial for its biological effects.

Cellular Effects

Research indicates that this compound can significantly affect various cell types. It influences cellular metabolism and can alter the expression of genes involved in critical biological processes. The modulation of signaling pathways is a key mechanism through which this compound exerts its effects on cell function.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : In animal models, this compound exhibited anti-inflammatory effects by reducing edema in carrageenan-induced paw inflammation models. The compound's ability to inhibit pro-inflammatory cytokines was noted as a significant mechanism behind its therapeutic potential.
  • Anticancer Activity : Preliminary studies suggest that this quinoline derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which could be attributed to its influence on cellular signaling pathways associated with cell survival and proliferation.

Dosage Effects

The effects of this compound vary significantly with dosage levels in animal models. Lower doses tend to exhibit beneficial effects, while higher doses may lead to toxicity or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolism and Distribution

Understanding the metabolism and distribution of this compound is essential for predicting its biological activity. The compound's transport within cells and tissues influences its efficacy and safety profile. Studies have indicated that the compound undergoes metabolic transformations that can affect its bioavailability and pharmacological effects.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to other quinoline derivatives:

Biological ActivityThis compoundOther Quinoline Derivatives
AntimicrobialSignificant inhibitionVaries widely
Anti-inflammatoryEffective in reducing edemaSome derivatives show similar effects
AnticancerInduces apoptosisMany exhibit similar properties
Enzyme InhibitionYesCommon across many derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-8-methoxy-3-methylquinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise halogenation : Start with 8-methoxy-3-methylquinoline. Introduce chlorine via electrophilic substitution using POCl₃ or SOCl₂ under reflux (80–100°C, 6–8 hours) .

  • Optimization : Use catalysts like DMF or AlCl₃ to enhance regioselectivity. Yields typically range from 50–70%, but excess chlorinating agents may lead to over-halogenation.

  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) or recrystallization (ethanol/water) .

    • Data Table :
Chlorinating AgentCatalystTemp (°C)Yield (%)Purity (HPLC)
POCl₃DMF1006898.5
SOCl₂AlCl₃805595.2

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) at δ 3.8–4.0 ppm (singlet) and methyl (-CH₃) at δ 2.3–2.5 ppm (triplet). Chlorine’s electron-withdrawing effect deshields adjacent protons .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O or π–π stacking). SHELX programs are recommended for refinement .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 222.05 (calc. 222.06) .

Advanced Research Questions

Q. How do substituent positions (Cl, OCH₃, CH₃) affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying conditions.

  • Example: Substitution at C4 (Cl) is 3x faster than at C2 due to steric hindrance from the C3 methyl group .

  • DFT calculations : Use Gaussian09 to model transition states and charge distribution. The C4 chlorine exhibits higher electrophilicity (Fukui index f⁻ = 0.12) .

    • Data Table :
NucleophilePositionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
PiperidineC40.4572.3
ThiophenolC20.1588.7

Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?

  • Analysis :

  • Antimicrobial studies : Some reports show IC₅₀ = 12 µM against S. aureus , while others note no activity (IC₅₀ > 100 µM) .
  • Resolution : Test under standardized CLSI protocols. Differences may arise from efflux pump expression in bacterial strains or solvent effects (DMSO vs. aqueous buffers).
  • SAR : Methoxy at C8 enhances membrane permeability but reduces solubility, affecting bioavailability .

Q. How can computational models predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with CYP3A4 (PDB: 1TQN). The quinoline ring aligns near the heme iron, with chlorine forming hydrophobic contacts (binding energy = −8.2 kcal/mol) .
  • Metabolism prediction : MetaSite software identifies N-demethylation as the primary metabolic pathway (78% likelihood) .

Methodological Guidelines

Q. Designing a crystallography study for this compound: What challenges arise from its methyl and methoxy groups?

  • Crystallization : Use slow evaporation (acetonitrile/methanol 1:1). Methyl groups induce torsional strain, reducing crystal symmetry. SHELXL refinement requires anisotropic displacement parameters for Cl and O atoms .
  • Twining : Common in quinoline derivatives. Test for merohedral twinning using PLATON’s ROTAX tool .

Q. What strategies optimize HPLC separation of this compound from byproducts?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient from 40% acetonitrile/60% water (0.1% TFA) to 70% acetonitrile over 20 minutes. Retention time ≈ 12.3 min .

Data Contradictions and Resolutions

  • Contradiction : Conflicting logP values (2.1 vs. 2.7) .
    • Resolution : Validate via shake-flask method (octanol/water). Methyl groups increase hydrophobicity, but methoxy enhances H-bonding.
  • Contradiction : Discrepancies in melting points (reported: 145–152°C).
    • Resolution : Use DSC at 5°C/min under nitrogen. Pure samples melt sharply at 149.5°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-methoxy-3-methylquinoline
Reactant of Route 2
4-Chloro-8-methoxy-3-methylquinoline

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